2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a unique organic compound that features multiple functional groups: a chloro, fluoro, and tetrazole moiety. Its complex structure suggests its utility in diverse chemical, biological, and medicinal fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination: : The process typically starts with a substituted benzoyl chloride reacting with ammonia to yield the primary benzamide.
Tetrazole Formation: : A nitrile-containing precursor undergoes [2+3] cycloaddition with sodium azide in the presence of a catalyst, forming a tetrazole ring.
Substitution Reactions: : Chlorine and fluorine atoms are introduced via halogen exchange reactions, employing appropriate reagents like N-chlorosuccinimide and Selectfluor.
Industrial Production Methods
In an industrial setting, large-scale synthesis might involve continuous flow chemistry to ensure precise control over reaction conditions, enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: : The compound readily undergoes nucleophilic aromatic substitution due to the electron-withdrawing nature of chlorine and fluorine.
Oxidation/Reduction: : Limited, but potential oxidative dehalogenation under strong oxidative conditions.
Coupling Reactions: : It can participate in coupling reactions such as Suzuki and Heck, forming biaryl and styrene derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Solvents: : Dimethylformamide, acetonitrile.
Major Products
Biaryls: : Via Suzuki coupling.
Styrenes: : Via Heck coupling.
Amides and Esters: : Through amination or esterification reactions.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal-catalyzed reactions.
Material Science: : In the development of fluorinated polymers and advanced materials.
Biology
Biomolecular Probes: : Utilized for labeling and tracking biomolecules.
Inhibitors: : As a potential scaffold in designing enzyme inhibitors.
Medicine
Pharmaceuticals: : Potential use in drug design, particularly in anti-inflammatory and anticancer agents due to its unique structural motifs.
Industry
Agriculture: : As a key component in the synthesis of agrochemicals.
Polymer Science: : In the creation of specialty polymers with unique properties.
Mechanism of Action
2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exerts its effects through several mechanisms:
Molecular Targets: : Interacts with various enzymes and receptors.
Pathways Involved: : It may inhibit specific kinases or bind to DNA, altering transcriptional activity.
Comparison with Similar Compounds
Compared to other benzamide derivatives:
Uniqueness: : Its fluoro and tetrazole groups confer unique electronic and steric properties, enhancing its reactivity and potential biological activity.
Similar Compounds
2-chloro-6-fluorobenzamide: : Lacks the tetrazole moiety, offering simpler reactivity.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide: : Without the chlorine atom, affecting its substitution patterns.
2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its versatile application potential in numerous scientific fields. Its synthesis, reactivity, and applications make it an intriguing compound for further exploration and utilization in diverse research areas.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-11-5-2-6-12(18)14(11)15(24)19-8-13-20-21-22-23(13)10-4-1-3-9(17)7-10/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZGQODDACLSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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